Cas no 101184-73-0 (2-(4-Bromophenyl)-2-methylpropanenitrile)

2-(4-Bromophenyl)-2-methylpropanenitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-Bromophenyl)-2-methylpropanenitrile
- 2-(4-BROMOPHENYL)-2-METHYLPROPIONITRILE
- 4-Bromo-alpha,alpha-dimethylbenzeneacetonitrile
- P-Bromo a,a-Dimethyl Phenyl Acetonitrile
- CHEMBOOK
- 1-Bromo-4-(1-cyano-1-methylethyl)benzene
- 2-(4-Bromophenyl)-2,2-dimethylacetonitrile
- 4-Bromo-a,a-dimethylbenzeneacetonitrile
- α,α-Dimethyl 4-bromophenylacetonitrile
- Benzeneacetonitrile,4-bromo-a,a-dimethyl-
- 2-(4-Bromophenyl)-2-methylpropanenitrile-2
- ALPHA,ALPHA-DIMETHYL-4-BROMOPHENYLACETONITRILE
- 2-(4-bromo-phenyl)-2-methyl-propionitrile
- 2-(4-bromophenyl)-2-methyl-propanenitrile
- Benzeneacetonitrile, 4-bromo-alpha,alpha-dimethyl-
- 4-bromophenylisobutyronitrile
- KSC499K9L
- DABJLFKRJWUXMV-UHFFFAOYSA-N
- SBB063458
- OR9411
- VZ34463
- R
- 101184-73-0
- DTXSID90440012
- PS-7794
- AMY13387
- Z415650942
- FT-0658962
- 2-(4-Bromophenyl)-2-methylpropanenitrile, AldrichCPR
- 2-(4-Bromophenyl)-2-Methyl propionitrile
- AKOS009358274
- AC-5231
- SCHEMBL13578
- CS-W002969
- B5950
- SY007396
- A800346
- MFCD02684219
- 2-Methyl-2-(4-bromophenyl)propionitrile
- EN300-40981
- (4-bromo-phenyl)-2,2-dimethyl-acetonitrile
- 2-(4-Bromophenyl)-2-methylpropanenitrile 98%
- DB-058573
-
- MDL: MFCD02684219
- Inchi: 1S/C10H10BrN/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-6H,1-2H3
- InChI Key: DABJLFKRJWUXMV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(C#N)(C)C
Computed Properties
- Exact Mass: 223.00000
- Monoisotopic Mass: 222.99966 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8
- Molecular Weight: 224.10
Experimental Properties
- Density: 1.352
- Melting Point: 110-113
- Boiling Point: 85°C/0.075mmHg(lit.)
- Flash Point: 135.1°C
- Refractive Index: 1.543
- PSA: 23.79000
- LogP: 3.25028
2-(4-Bromophenyl)-2-methylpropanenitrile Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319
- Warning Statement: P261-P264-P270-P271-P280-P301+P312+P330-P302+P352+P312+P362+P364-P304+P340+P312-P305+P351+P338+P337+P313-P501
- Hazard Category Code: 22-51
-
Hazardous Material Identification:
- Storage Condition:Store at room temperature
2-(4-Bromophenyl)-2-methylpropanenitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(4-Bromophenyl)-2-methylpropanenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D540331-25g |
2-(4-bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 97% | 25g |
$600 | 2023-09-02 | |
Enamine | EN300-40981-50.0g |
2-(4-bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 95.0% | 50.0g |
$379.0 | 2025-02-20 | |
Enamine | EN300-40981-100.0g |
2-(4-bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 95.0% | 100.0g |
$651.0 | 2025-02-20 | |
abcr | AB248849-250mg |
2-(4-Bromophenyl)-2-methylpropanenitrile, 97%; . |
101184-73-0 | 97% | 250mg |
€81.90 | 2025-02-17 | |
eNovation Chemicals LLC | D493237-1g |
2-(4-Bromophenyl)-2-methylpropionitrile |
101184-73-0 | 97% | 1g |
$125 | 2024-05-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052183-25g |
2-(4-Bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 98% | 25g |
¥1412.00 | 2024-08-06 | |
Enamine | EN300-40981-2.5g |
2-(4-bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 95.0% | 2.5g |
$49.0 | 2025-02-20 | |
Alichem | A019116381-10g |
2-(4-Bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 98% | 10g |
$508.62 | 2023-09-04 | |
Ambeed | A217776-5g |
2-(4-Bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 98% | 5g |
$116.0 | 2024-08-06 | |
TRC | B698393-1g |
2-(4-Bromophenyl)-2-methylpropanenitrile |
101184-73-0 | 1g |
$ 80.00 | 2022-06-06 |
2-(4-Bromophenyl)-2-methylpropanenitrile Related Literature
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
2. Back matter
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on 2-(4-Bromophenyl)-2-methylpropanenitrile
Comprehensive Guide to 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0): Properties, Applications, and Market Insights
2-(4-Bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and material science research. This nitrile derivative, characterized by its bromophenyl and methylpropanenitrile functional groups, serves as a versatile intermediate in synthetic chemistry. Its molecular formula, C10H10BrN, and molecular weight of 224.10 g/mol make it a valuable building block for complex molecular architectures.
The compound's chemical structure features a 4-bromophenyl group attached to a 2-methylpropanenitrile moiety, which contributes to its unique reactivity profile. Researchers frequently explore its potential in cross-coupling reactions, particularly in palladium-catalyzed transformations, where the bromine atom serves as an excellent leaving group. Recent studies highlight its utility in constructing biaryl systems, a structural motif prevalent in many bioactive molecules.
In pharmaceutical applications, 2-(4-Bromophenyl)-2-methylpropanenitrile has emerged as a key precursor for drug discovery programs. Its structural features make it particularly valuable for developing CNS-active compounds, with several research groups investigating its incorporation into potential neuroprotective agents. The compound's ability to serve as a versatile synthon has positioned it as a valuable asset in medicinal chemistry workflows.
The material science sector has also recognized the potential of CAS 101184-73-0. Its incorporation into organic electronic materials has shown promise for developing novel semiconducting polymers. The bromine substituent enables efficient polymerization reactions, while the nitrile group can influence the material's electronic properties. These characteristics have sparked interest in its use for OLED technologies and organic photovoltaic applications.
From a synthetic perspective, 2-(4-Bromophenyl)-2-methylpropanenitrile offers several advantages. Its crystalline nature facilitates purification processes, while its moderate solubility in common organic solvents ensures good reaction compatibility. The compound's stability under various conditions makes it particularly suitable for multistep synthesis protocols, a feature highly valued in complex molecule construction.
Recent market trends indicate growing demand for 101184-73-0 in both academic and industrial settings. The compound's role in high-value chemical synthesis has driven increased procurement from specialty chemical suppliers. Quality specifications typically emphasize high purity levels (>98%) and rigorous analytical characterization, including HPLC and NMR verification, to ensure optimal performance in sensitive applications.
Environmental and handling considerations for 2-(4-Bromophenyl)-2-methylpropanenitrile follow standard laboratory safety protocols. While not classified as highly hazardous, proper personal protective equipment (PPE) including gloves and eye protection is recommended during handling. Storage typically requires protection from moisture and light, with many suppliers offering stabilized formulations for extended shelf life.
The future outlook for CAS 101184-73-0 appears promising, with several research avenues exploring its potential. Ongoing investigations into its use as a ligand precursor in catalytic systems and its incorporation into functional materials suggest expanding applications. As synthetic methodologies continue to evolve, the compound's role in molecular design is expected to grow, particularly in areas requiring precise structural control and functional group manipulation.
For researchers considering 2-(4-Bromophenyl)-2-methylpropanenitrile for their projects, several key factors should be evaluated. The compound's reactivity pattern makes it particularly suitable for aromatic substitution reactions and nitrile transformations. Its compatibility with various protective group strategies further enhances its utility in complex synthesis. Current literature suggests optimal results are achieved when the compound is used in anhydrous conditions with appropriate reaction monitoring.
In conclusion, 2-(4-Bromophenyl)-2-methylpropanenitrile (CAS 101184-73-0) represents a valuable chemical entity with diverse applications across multiple scientific disciplines. Its unique combination of structural features and chemical properties continues to inspire innovative research, positioning it as an important tool in modern chemical synthesis and material development.
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